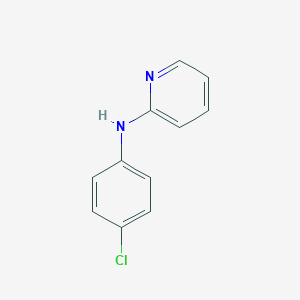

N-(4-chlorophenyl)-2-pyridinamine

Description

Contextualization of the Pyridinamine Scaffold in Contemporary Organic Chemistry and Medicinal Chemistry

The pyridinamine scaffold, a nitrogen-bearing heterocycle, is a privileged structure in the fields of organic and medicinal chemistry. sciencepublishinggroup.comrsc.org Its derivatives are recognized as crucial precursors for synthesizing a wide array of heterocyclic compounds. nih.gov The 2-aminopyridine (B139424) moiety, in particular, is a simple, low-molecular-weight, and well-functionalized structure that serves as a valuable building block for creating diverse biological molecules. rsc.org

The significance of the pyridinamine framework stems from its versatile biological activities. sciencepublishinggroup.comresearchgate.net Compounds containing this scaffold have been extensively investigated and have shown potential as antibacterial, anticancer, and anti-inflammatory agents. nih.gov The pyridine (B92270) ring's characteristics, such as its basicity, solubility, and capacity for hydrogen bond formation, make it a valuable component in drug design and development. nih.gov This has led to the incorporation of the pyridine scaffold in numerous therapeutic agents. rsc.orgnih.gov The structural flexibility of the pyridine skeleton allows for the creation of large libraries of compounds with varied functional groups, which is a significant advantage in the search for new and effective therapeutic agents. nih.gov

Overview of N-(4-chlorophenyl)-2-pyridinamine and its Analogues within the Pyridinamine Class

This compound is a specific derivative within the N-aryl-2-pyridinamine class. This class of compounds is characterized by a pyridine ring linked to an aryl group (in this case, a 4-chlorophenyl group) via an amine bridge. Due to the presence of the pyridyl directing group, these molecules can readily form stable complexes with metals, which facilitates various chemical transformations. rsc.org

The structure of this compound features a pyridine ring, a secondary amine, and a benzene (B151609) ring substituted with a chlorine atom at the para-position. This substitution is a key feature, as the presence and position of substituents on the phenyl ring can significantly influence the compound's chemical properties and biological activity. For instance, in related N-aryl pyridinone derivatives, N-aryl compounds showed more potent activity in certain biological assays than their N-alkyl counterparts. nih.gov

Analogues of this compound are typically created by modifying the substituents on either the phenyl ring or the pyridine ring. Research in this area often involves synthesizing a series of related compounds to explore structure-activity relationships (SAR). nih.gov For example, studies on related N-aryl-2-pyridinamines have explored the effects of different internal alkynes and coupling partners in catalyzed reactions to synthesize a variety of complex heterocyclic structures. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁ClN₂ |

| Molecular Weight | 218.68 g/mol |

| XLogP3-AA | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 24.9 Ų |

Source: PubChem CID 89881 nih.gov

Fundamental Research Questions and Emerging Areas of Investigation for the Compound

Current research on this compound and its class, N-aryl-2-aminopyridines, is focused on several key areas. A primary area of investigation involves their utility as substrates in transition metal-catalyzed cross-coupling reactions. rsc.org The pyridyl group acts as an effective directing group, enabling selective C-H activation and functionalization of the aryl ring. rsc.org This allows for the atom-economical construction of complex N-heterocycles, which are valuable in medicinal chemistry. rsc.org

Fundamental research questions often revolve around the mechanism of these catalytic reactions. rsc.org Researchers are exploring how different catalysts, such as those based on rhodium (Rh), iridium (Ir), and palladium (Pd), interact with the N-aryl-2-aminopyridine substrate to facilitate reactions like alkylation, thiolation, and annulation. rsc.org Understanding these mechanisms allows for the development of more efficient and selective synthetic methods. rsc.org

Emerging areas of investigation include the application of these compounds in materials science and the development of novel therapeutic agents. The structural features of N-aryl-2-aminopyridines make them interesting candidates for the development of new functional materials. In medicinal chemistry, beyond their established roles, researchers are exploring their potential against new biological targets. This involves synthesizing new analogues and evaluating them in a range of biological assays to uncover novel therapeutic applications. nih.govresearchgate.net

Significance of Systematic Academic Research on the this compound System

Systematic academic research on the this compound system is crucial for several reasons. Such research helps to confirm whether current practices and applications are based on solid evidence and can address uncertainties or variations in reported findings. nih.gov By methodically investigating the synthesis, properties, and applications of this compound and its analogues, the scientific community can build a reliable and comprehensive knowledge base. researchgate.netnih.gov

A systematic approach allows for the thorough exploration of structure-activity relationships (SAR). nih.gov By creating and testing a series of related compounds, researchers can identify the specific structural features responsible for desired chemical or biological effects. This is fundamental to the rational design of new molecules, whether for use as catalysts, functional materials, or therapeutic agents. researchgate.net

Furthermore, systematic reviews and research help to identify gaps in the current body of knowledge, thereby guiding future research efforts. nih.gov For example, a thorough investigation might reveal unexplored reaction pathways or potential biological activities that warrant further study. This structured approach is essential for advancing the field and can lead to the discovery of novel compounds and applications with significant scientific and practical impact. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

22681-77-2 |

|---|---|

Molecular Formula |

C11H9ClN2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

N-(4-chlorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |

InChI Key |

PRZYJLBEQGBXQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |

Other CAS No. |

22681-77-2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of N 4 Chlorophenyl 2 Pyridinamine and Its Derivatives

Established Synthetic Pathways for the Pyridinamine Core and N-Arylated Analogues

The construction of the N-(4-chlorophenyl)-2-pyridinamine framework and its derivatives can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Direct N-Arylation Strategies for 2-Pyridinamines

Direct N-arylation represents a powerful and atom-economical method for the formation of the C-N bond between a pyridine (B92270) ring and an aryl group. Two prominent metal-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, are frequently employed for this purpose.

The Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide. While a specific protocol for this compound is not detailed in the provided search results, the general applicability of this reaction to chloropyridines has been demonstrated. For instance, the amination of 2-chloropyridines has been successfully achieved using palladium acetate (B1210297) [Pd(OAc)2] with bulky, electron-rich phosphine ligands, proving effective for a range of amine coupling partners. cmu.edu The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. cmu.eduwikipedia.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for N-arylation. Traditional Ullmann conditions often require harsh reaction temperatures. cmu.edu However, modern advancements have led to the development of more efficient catalyst systems. For instance, a copper(I) catalyst supported on a weakly acidic polyacrylate resin has been used for the C-N cross-coupling of 4-chloropyridinium chloride with various anilines, showcasing the potential for milder reaction conditions. mdpi.com A copper-catalyzed tandem Ullmann-type C-N cross-coupling followed by intramolecular amidation has been reported for the synthesis of 2-(4-chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a derivative of the target compound. In this reaction, 2-iodopyridine (B156620) was coupled with an enamine, and the resulting product was obtained in a 58% yield. nih.gov

Table 1: Representative Metal-Catalyzed N-Arylation Reactions

| Reaction Type | Catalyst System | Reactants | Product | Yield | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)2 / Phosphine Ligand | 2-Chloropyridine, Amine | N-Aryl-2-pyridinamine | General method, specific yield not provided | cmu.edu |

| Ullmann-type Coupling | Cu(I) on polyacrylate resin | 4-Chloropyridinium chloride, Aniline (B41778) | N-(Pyridin-4-yl)benzene amine | Varies with aniline substituent | mdpi.com |

| Tandem Ullmann/Amidation | CuI / L-proline | 2-Iodopyridine, Ethyl (Z)-3-amino-3-(4-chlorophenyl)acrylate | 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one | 58% | nih.gov |

Cascade Reaction Approaches for Substituted 2-Aminopyridines

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules from simple precursors. Several cascade strategies have been developed for the synthesis of substituted 2-aminopyridines.

One such approach involves a base-promoted cascade reaction of N-propargylic β-enaminones with formamides, which yields densely substituted 2-aminopyridines. evitachem.com This method proceeds at room temperature and avoids the use of transition metals. Another example is the iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines, leading to the formation of imidazo[1,2-a]pyridines. wikipedia.org Furthermore, regioselective synthesis of 4-aryl-2-aminopyridines has been achieved through a piperidine-promoted cascade reaction of 1,1-enediamines with (E)-ethyl 2-oxo-4-phenylbut-3-enoates in ethanol. nih.gov

A copper-catalyzed three-component reaction of sulfonyl azides, alkynes, and 2-[(amino)methylene]malononitriles can lead to either 4-amino- or 6-amino-2-iminopyridines, with the regioselectivity being controlled by the choice of solvent. nih.gov

Functionalization of Pre-Synthesized Pyridinamine Scaffolds

An alternative strategy involves the initial synthesis of a pyridinamine core, followed by its functionalization. The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating a variety of transition metal-catalyzed C-H activation and cross-coupling reactions to introduce further substituents. This approach allows for the late-stage diversification of the pyridinamine scaffold, enabling the synthesis of a wide range of derivatives.

Reaction Mechanisms and Kinetic Investigations in Compound Synthesis

Understanding the reaction mechanisms and kinetics is paramount for optimizing synthetic protocols and expanding their scope.

Base-Promoted Transformations in N-Substituted Pyridinamine Synthesis

In base-promoted syntheses of 2-aminopyridines, the base plays a crucial role in initiating the reaction cascade. For instance, in the reaction of N-propargylic β-enaminones with formamides, sodium hydroxide (B78521) is proposed to facilitate the initial nucleophilic attack and subsequent cyclization and deformylation steps to yield the 2-aminopyridine (B139424) product. evitachem.com The reaction proceeds smoothly at room temperature, highlighting the efficiency of the base in promoting the transformation under mild conditions. evitachem.com

Metal-Catalyzed Amination Protocols and Their Scope

The mechanisms of metal-catalyzed amination reactions have been the subject of extensive study. In the Buchwald-Hartwig amination , the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the palladium catalyst. wikipedia.org The nature of the phosphine ligand is critical, influencing both the rate of reaction and the scope of compatible substrates. cmu.edu For chloropyridines, which are generally less reactive than their bromo or iodo counterparts, the use of bulky and electron-rich ligands is often necessary to achieve efficient coupling. cmu.edu

For the Ullmann condensation , the mechanism is thought to proceed through the formation of a copper(I) amide species, which then reacts with the aryl halide. cmu.edu Kinetic studies on copper-catalyzed N-arylation of amides have provided evidence for a mechanism involving a 1,2-diamine-ligated copper(I) amidate complex as a key intermediate. The rate-determining step is often the activation of the aryl halide. evitachem.com The scope of the Ullmann reaction has been expanded through the development of new catalyst systems that operate under milder conditions and tolerate a wider range of functional groups. mdpi.com

Exploration of Reaction Intermediates and Transition States

The formation of this compound, typically achieved through Buchwald-Hartwig amination, involves a well-studied catalytic cycle with distinct intermediates and transition states. youtube.comnih.gov The reaction is catalyzed by palladium complexes, often with bulky phosphine ligands. researchgate.netresearchgate.net

The catalytic cycle is generally understood to initiate with the oxidative addition of the aryl halide (4-chlorophenyl halide) to a Pd(0) complex. nih.gov This step is often the rate-determining step of the reaction. The resulting Pd(II) intermediate then coordinates with the amine (2-aminopyridine). Subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired this compound product and regenerates the Pd(0) catalyst. nih.gov

Mechanistic studies, including kinetic isotope effect experiments, have provided deeper insights into the transition states of these steps. For the Buchwald-Hartwig amination of aryl bromides, it has been shown that the oxidative addition of the aryl bromide to a κ2-Pd(0)-BINAP complex is the first irreversible step and likely the rate-determining step in the catalytic cycle. nih.gov The presence of the pyridyl directing group in N-aryl-2-aminopyridines can facilitate the formation of stable metal complexes, influencing the energetics of the cyclization and functionalization reactions. rsc.orgrsc.org

The nature of the ligand on the palladium catalyst plays a crucial role in the efficiency of the reaction. Sterically demanding and electron-rich phosphine ligands, such as biaryl phosphines, have been shown to be highly effective. researchgate.net These ligands stabilize the palladium intermediates and facilitate the reductive elimination step. The choice of base is also critical, with common bases including sodium tert-butoxide and lithium hexamethyldisilazide. nih.gov

Derivatization Strategies for the this compound Scaffold

The this compound core structure offers multiple sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.

Electrophilic aromatic substitution reactions can be employed to introduce halogen and nitro groups onto both the pyridine and phenyl rings of this compound.

Halogenation: The pyridine ring can be halogenated, often regioselectively, using various halogenating agents. For instance, 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones can be synthesized from 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides. clockss.org The halogenation of pyridine N-oxides can also provide a route to 2-halo-substituted pyridines. nih.gov The reactivity of the phenyl ring towards electrophilic substitution is influenced by the directing effects of the chlorine and amino substituents.

Nitration: Nitration of the pyridine ring can be achieved under specific conditions. For example, N-(4-chlorophenyl)-4-nitropyridin-2-amine has been synthesized from the corresponding pyridine N-oxide. nih.gov The nitro group can be introduced onto the phenyl ring, although the presence of the deactivating chloro group and the activating amino group can lead to a mixture of products. The directing effects of these substituents must be carefully considered to achieve the desired regioselectivity.

| Derivative | Reagents | Ring Modified | Reference |

|---|---|---|---|

| 3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones | N-halosuccinimides | Pyridine | clockss.org |

| N-(4-Chlorophenyl)-4-nitropyridin-2-amine | Pyridine N-oxide, Nitrating agent | Pyridine | nih.gov |

The amino and nitro groups on the this compound scaffold can be interconverted through oxidation and reduction reactions, providing access to a wider array of derivatives.

Reduction of Nitro Derivatives: The reduction of nitro-substituted derivatives to the corresponding amines is a common transformation. scispace.com Various reducing agents can be employed, such as sodium dithionite, trichlorosilane, or catalytic hydrogenation with reagents like zinc and ammonium (B1175870) chloride. scispace.comnih.gov A method using bis(pinacolato)diboron (B136004) (B₂(OH)₄) has been developed for the mild reduction of nitro groups on DNA-conjugated molecules, which could be applicable to complex derivatives. nih.gov This conversion is valuable for introducing an amino group at a specific position, which can then be used for further functionalization.

Oxidation of Amino Derivatives: While less common, the oxidation of the amino group can be performed to re-introduce a nitro group or to form other nitrogen-containing functionalities.

These transformations are crucial for manipulating the electronic properties and biological activity of the molecule.

| Transformation | Starting Material | Product | Typical Reagents | Reference |

|---|---|---|---|---|

| Reduction | Nitro-substituted derivative | Amino-substituted derivative | NaBH₄, Pd/C, Zn/NH₄Cl | scispace.com |

| Reduction | Nitro-substituted derivative | Amino-substituted derivative | B₂(OH)₄ | nih.gov |

The introduction of additional heterocyclic rings onto the this compound framework can significantly alter its properties. This can be achieved through various synthetic strategies.

One approach involves the reaction of functionalized this compound derivatives with appropriate building blocks to construct a new heterocyclic ring. For example, 2-aminopyridine derivatives can react with various reagents to form fused heterocyclic systems like pyrido[1,2-a]pyrimidines. acs.org The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from a substituted 2-aminopyridine derivative. nih.gov

Another strategy is the direct coupling of a heterocyclic moiety to the core structure. Transition metal-catalyzed cross-coupling reactions are particularly useful for this purpose. rsc.orgrsc.org For instance, a pyrimidin-2-amine derivative can be coupled with an aryl bromide using a palladium catalyst to introduce an aryl group. mdpi.com

| Target Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Pyrido[1,2-a]pyrimidines | Cyclization of 2-aminopyridine derivative | Reactive esters | acs.org |

| Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines | Cyclization of a functionalized 2-aminopyridine | Phenylisothiocyanate | nih.gov |

| N-Arylpyrimidin-2-amine derivatives | Palladium-catalyzed cross-coupling | PdCl₂(PPh₃)₂, Xantphos | mdpi.com |

Methodological Advancements in Large-Scale Research Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives presents several challenges, including reaction efficiency, catalyst stability and recycling, and process safety. Recent advancements have focused on addressing these issues.

Continuous flow chemistry has emerged as a powerful tool for the scale-up of Buchwald-Hartwig amination reactions. acs.orgresearchgate.net Flow reactors offer improved heat and mass transfer, precise control over reaction parameters, and the potential for catalyst recycling, leading to higher yields and improved process safety. acs.org For instance, a continuous process for a Buchwald-Hartwig reaction using a bulky N-heterocyclic carbene (NHC) precatalyst has been developed, demonstrating the feasibility of this approach for gram-scale synthesis. acs.org

The development of more robust and active catalyst systems is also crucial for large-scale applications. This includes the design of ligands that promote high turnover numbers and are stable under process conditions. The use of well-defined precatalysts can also improve reproducibility and simplify reaction setup. sigmaaldrich.com

Advanced Structural Characterization and Solid State Architectural Analysis

Single Crystal X-ray Diffraction Analysis of N-(4-chlorophenyl)-2-pyridinamine Analogues

Single crystal X-ray diffraction studies on analogues of this compound reveal crucial details about their molecular geometry and the subtle forces that dictate their conformation.

The conformation of a molecule, defined by the spatial arrangement of its atoms, is often described by dihedral and torsion angles. For instance, in analogues like (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the molecule is found to be disordered over two orientations in the solid state. nih.gov The planarity of the molecule is a key feature, with the r.m.s. deviation of non-hydrogen atoms from planarity being as low as 0.0108 Å in some structures. nih.gov However, complete planarity is not always observed. In certain pyridine-2-carboximidamide derivatives, the molecule can be twisted about the central N-N bond by approximately 17.8°. nih.gov

The dihedral angle between the benzene (B151609) and pyrimidine (B1678525) rings in compounds such as 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine is a critical parameter, measured to be 3.99(4)°. researchgate.net In the case of cocrystals involving 3-chlorobenzoic acid and 4-amino-2-chloropyridine, the pyridine (B92270) and phenyl rings are twisted with respect to each other at an angle of approximately 45°. mdpi.com

| Compound/Analogue | Parameter | Value | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Dihedral angle (benzene-pyrimidine) | 3.99(4)° | researchgate.net |

| N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | Twist angle (N-N bond) | 17.8(2)° | nih.gov |

| Cocrystal of 3-Chlorobenzoic acid and 4-Amino-2-chloropyridine | Twist angle (pyridine-phenyl) | ~45° | mdpi.com |

Intramolecular non-covalent interactions play a significant role in stabilizing the conformation of a molecule. A recurring motif in pyrimidine derivatives is the intramolecular N-H···N hydrogen bond, which generates an S(6) ring motif. researchgate.net This interaction helps to lock the relative orientation of the amino groups.

Supramolecular Architecture and Crystal Packing Motifs

Intermolecular hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in crystal engineering. In the crystal structures of this compound analogues, N-H···N hydrogen bonds are frequently observed, linking molecules into chains or more complex networks. nih.govnih.gov For example, in one polymorphic form of a substituted pyrimidine, N-H···N hydrogen bonds contribute to the crystal packing. nih.gov In another instance, N′-aminopyridine-2-carboximidamide forms a two-dimensional network through N-H···N hydrogen bonds. nih.gov

C-H···O and C-H···N hydrogen bonds, though weaker, are also significant in determining the crystal packing. nih.govnih.gov In some organotin(IV) dithiocarbamate (B8719985) complexes, intermolecular O-H···O and C-H···S interactions generate a supramolecular framework. bath.ac.uk

| Interaction | Description | Reference |

|---|---|---|

| N-H···N | Links molecules into ribbons with R2(8) rings or two-dimensional networks. | nih.govresearchgate.net |

| N-H···Cl | Observed in a polymorphic form of a substituted pyrimidine. | nih.gov |

| C-H···N | Stabilizes the crystal structure of acrylonitrile (B1666552) derivatives. | nih.gov |

| O-H···O | Augments packing in piperazinium salts. | nih.gov |

| N-H···O | Dominates the packing in piperazinium salts. | nih.gov |

Aromatic stacking, or π–π interactions, are crucial in the packing of molecules containing aromatic rings. researchgate.netrsc.orgmdpi.com These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings. In the crystal structure of one polymorph of a substituted pyrimidine, aromatic π–π stacking interactions are observed between molecules. nih.gov Similarly, in 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, offset face-to-face π–π stacking interactions occur between the benzene and pyrimidine rings of adjacent molecules in a zigzag fashion, with perpendicular ring distances of 3.463 Å and 3.639 Å. researchgate.net In a 4-(4-nitrophenyl)piperazinium salt, a π–π stacking interaction is observed between inversion-related 4-nitrophenyl groups with an interplanar spacing of 3.3352(15) Å. nih.gov

Halogen atoms, particularly chlorine, can participate in various intermolecular interactions that influence crystal packing. mdpi.commdpi.com Weak C-H···Cl interactions can link adjacent columns of molecules. nih.gov The role of the chlorine substituent on the phenyl ring in supramolecular chemistry has been a subject of detailed study. mdpi.com In some cases, halogen-halogen interactions, such as Cl···Cl contacts, can also be observed among nearby halogen atoms. mdpi.com The protonation of halogenated pyridines can increase their ability to form halogen bonds. nih.gov

C-H···π Interactions in Crystal Growth and Stabilization

C-H···π interactions, a type of weak hydrogen bond, play a significant role in the stabilization of crystal structures. rsc.org In these interactions, a C-H bond acts as a weak acid, donating its hydrogen to a π-system of an aromatic ring, which serves as a soft base. rsc.org These interactions are influential in directing the packing of molecules in organic and organometallic crystals, impacting their supramolecular chemistry. rsc.org While direct studies on this compound are limited, the analysis of related structures provides insight into the potential role of these interactions. For instance, in the crystal structure of auranofin, a pharmaceutically relevant gold compound, the layered arrangement is stabilized by numerous weak hydrogen bonds and dispersive interactions, which include C-H···O interactions. nih.gov Similarly, in (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, molecules are linked by weak C-H···O and C-H···N hydrogen bonds, forming two-dimensional sheets. researchgate.net These examples underscore the importance of such weak interactions in the crystal engineering of complex molecules.

Crystal Polymorphism Studies for this compound Related Compounds

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties.

Studies on related compounds have demonstrated the existence of polymorphism. For example, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, designated as (Ia) and (Ib), have been identified and characterized using X-ray crystal structure analysis. nih.govresearchgate.net Polymorph (Ia) was obtained as colorless crystals, while recrystallization from an acetone-methanol mixture yielded pale-yellow crystals of polymorph (Ib). nih.gov A new polymorph (II) of imepitoin (B1671749), 3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one, was also discovered and found to be in a monotropic relationship with the known form (I). mdpi.com

The formation and stability of different polymorphs are influenced by a variety of factors, including solvent of crystallization, temperature, and intermolecular interaction modes. nih.govmdpi.com In the case of the two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the primary distinguishing feature is their interaction modes and subsequent packing arrangements. nih.govresearchgate.net Polymorph (Ia) exhibits N-H···N hydrogen bonds and aromatic π-π stacking interactions, whereas polymorph (Ib) is characterized by N-H···Cl hydrogen bonds. nih.gov The new imepitoin polymorph (II), obtained by crystallization from xylene, is metastable under ambient conditions. mdpi.com The phenomenon of a "disappearing polymorph," as observed in studies of auranofin, highlights the complexities in reproducing previously reported crystalline forms and underscores the need for thorough crystallographic characterization. nih.gov

Spectroscopic Investigations for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and understanding the electronic properties of chemical compounds.

Vibrational spectroscopy provides valuable information about the functional groups and conformational aspects of a molecule.

FT-IR and Raman Spectroscopy

The FT-IR and FT-Raman spectra of related compounds like 2-amino-5-chloropyridine (B124133) have been recorded and analyzed. nih.gov Theoretical calculations using density functional theory (DFT) are often employed to aid in the assignment of vibrational bands. nih.govscispace.comresearchgate.net For instance, in the analysis of 1-(4-Chlorophenyl) piperazine (B1678402), FT-IR and Raman spectra were used alongside DFT calculations to determine vibrational assignments. scispace.com The N-H stretching vibrations for piperazine derivatives are typically observed in the range of 3500-3250 cm⁻¹. scispace.com Aromatic C-H stretching vibrations usually appear in the 3300-3000 cm⁻¹ region. researchgate.net

A detailed interpretation of the infrared and Raman spectra of 4-N,N'-dimethylamino pyridine has also been reported, with good agreement between experimental and scaled theoretical wavenumbers. nih.gov The analysis of the vibrational spectra of 2-phenylpyridine (B120327) and 4-phenylpyridine (B135609) has been carried out based on C2v point group symmetry. orientjchem.org

Interactive Data Table: Vibrational Frequencies of Related Compounds

| Compound | Spectroscopic Technique | Characteristic Vibrational Bands (cm⁻¹) | Reference |

| 2-amino-5-chloropyridine | FT-IR, FT-Raman | N/A | nih.gov |

| 1-(4-Chlorophenyl) piperazine | FT-IR, Raman | N-H stretching: 3099 (IR), 3184 (Raman); C-H stretching (piperazine): 2954, 2896, 2831 (IR); 2954, 2889, 2833 (Raman) | scispace.com |

| 4-N,N'-dimethylamino pyridine | FT-IR, FT-Raman | N/A | nih.gov |

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.org The chemical shifts in these spectra are indicative of the electronic structure and connectivity of the molecule. For example, the ¹H and ¹³C NMR spectral data of pyridinium (B92312) salts linked to an adenine (B156593) moiety have been unequivocally assigned using 1D and 2D NMR experiments. nih.gov In the case of N-(4-chlorophenyl)pyridin-4-amine, the ¹H-NMR spectrum has been reported. researchgate.net

Interactive Data Table: NMR Chemical Shifts for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2-(4-Chlorophenyl)pyridine | ¹H | CDCl₃ | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) | rsc.org |

| 2-(4-Chlorophenyl)pyridine | ¹³C | CDCl₃ | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 | rsc.org |

| N-(4-chlorophenyl)formamide | ¹H | CDCl₃ | N/A | chemicalbook.com |

| 4-chlorophenyl pyridin-3-yl ketone | ¹³C | CDCl₃ | N/A | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems like this compound. This method provides valuable insights into the electronic transitions between different molecular orbitals, the extent of conjugation, and the influence of the molecular environment on the electronic properties of the compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital, with the wavelength of absorption being dependent on the energy difference between these orbitals.

In this compound, the key chromophores are the pyridine and the chlorophenyl rings, which are linked by an amino bridge. This arrangement allows for electronic communication, or conjugation, between the two aromatic systems. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated π-electron system extending across the pyridinyl and chlorophenyl rings through the nitrogen atom of the amino group. The presence of the chlorine atom on the phenyl ring and the nitrogen atom in the pyridine ring can influence the energy of these transitions.

The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atoms) to a π* antibonding orbital. These transitions are often sensitive to the polarity of the solvent. In polar, protic solvents, hydrogen bonding to the nitrogen atoms can lower the energy of the non-bonding orbital, leading to a blue shift (hypsochromic shift) of the n → π* absorption band. nih.gov

Detailed Research Findings

The electronic spectra of N-aryl-2-pyridinamines generally exhibit absorption bands that can be attributed to the electronic transitions within the pyridine and the substituted benzene rings. The conjugation between the two rings via the amino linker typically results in a bathochromic shift (red shift) of the absorption maxima compared to the individual parent molecules, 2-aminopyridine (B139424) and chlorobenzene. This shift indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The effect of solvent polarity on the UV-Vis spectra of similar aminopyridine derivatives has been noted. Generally, an increase in solvent polarity can lead to shifts in the absorption maxima, providing information about the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. For π → π* transitions, polar solvents often cause a red shift, while for n → π* transitions, a blue shift is typically observed.

Representative UV-Vis Spectral Data

The following table provides representative UV-Vis absorption data for N-aryl-2-aminopyridine derivatives in a common organic solvent, illustrating the typical range for the absorption maxima (λmax) and molar absorptivity (ε). It is important to note that these are generalized values for this class of compounds, as specific experimental data for this compound could not be located in the reviewed literature.

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition Type |

|---|---|---|---|---|

| N-Aryl-2-aminopyridines | Ethanol | ~280-350 | ~10,000-25,000 | π → π |

| N-Aryl-2-aminopyridines | Ethanol | ~350-400 | ~1,000-5,000 | n → π |

Note: The data in this table are representative values for the class of N-aryl-2-aminopyridine compounds and are intended for illustrative purposes. Specific experimental values for this compound may vary.

Computational and Theoretical Chemistry Studies of N 4 Chlorophenyl 2 Pyridinamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict molecular properties with a good balance between accuracy and computational cost.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-chlorophenyl)-2-pyridinamine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. irjweb.com The optimized geometry is crucial for accurately calculating other electronic properties.

The dihedral angle between the chlorophenyl and pyridine (B92270) rings is a key structural parameter. In a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene (B151609) and pyrimidine (B1678525) rings is reported to be 3.99 (4)°. nih.gov Similar calculations for this compound would provide insight into its specific conformation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of DFT calculations. Actual values would be obtained from specific computational studies.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.75 Å |

| N-H Bond Length | ~1.01 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| Dihedral Angle (Phenyl-N-C-Pyridine) | ~130-150° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. nih.gov DFT methods can provide a set of fundamental vibrational frequencies and their corresponding intensities. nih.gov

For a definitive assignment, the calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. nih.gov This allows for a direct comparison with experimental spectra, aiding in the structural characterization of this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to indicate different potential values, typically with red representing regions of most negative electrostatic potential (electron-rich) and blue representing regions of most positive electrostatic potential (electron-poor). researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the chlorine atom, indicating these are potential sites for electrophilic attack. The hydrogen atom of the secondary amine would exhibit a positive potential, making it a likely site for nucleophilic interaction. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. biomedres.us For this compound, the distribution of HOMO and LUMO densities would reveal the most probable regions for electron donation and acceptance, respectively.

Table 2: Frontier Molecular Orbital Properties (Illustrative) Note: This table is illustrative. Actual values are dependent on the computational method and basis set used.

| Property | Description | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher polarizability and chemical reactivity. nih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying delocalization and hyperconjugative effects.

In this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and chlorine atoms into antibonding orbitals. These interactions, known as intramolecular charge transfer (ICT), contribute to the stabilization of the molecule. acadpubl.eu The analysis provides information on the hybridization of atomic orbitals and the nature of the chemical bonds.

While MEP maps provide a qualitative picture of reactivity, local reactivity descriptors like Fukui functions offer a more quantitative approach. nih.gov The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. mdpi.com

There are different forms of the Fukui function:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating these values for each atom in this compound, one can predict the most likely sites for different types of reactions with greater precision. researchgate.netscispace.com

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding drug-receptor interactions.

Predictive Binding Affinity and Ligand-Target Recognition Mechanisms

Molecular docking studies are pivotal in predicting the binding affinity, which is a measure of the strength of the interaction between a ligand and its target protein. nih.gov The binding affinity is often expressed as the binding free energy (ΔG), with more negative values indicating a stronger interaction. mdpi.com For instance, in studies involving derivatives of similar scaffolds, binding energies ranging from -8.8 to -9.9 kcal/mol have been reported for interactions with protein kinases like ERK1, ERK2, and MEK1. mdpi.com These values suggest a high potential for inhibitory activity.

The recognition mechanism between a ligand like this compound and its target is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. youtube.com The specific geometry and electronic properties of the ligand dictate how it fits into the binding pocket of a protein and which interactions are formed.

Identification of Key Amino Acid Residues Involved in Binding Interactions

Through molecular docking simulations, it is possible to identify the specific amino acid residues within a protein's binding site that are crucial for ligand recognition and binding. researchgate.net For example, studies on related aminopyrimidine inhibitors have highlighted the importance of interactions with residues in the kinase domain. nih.gov The analysis of these interactions can reveal which parts of the this compound molecule are most important for binding and can guide modifications to improve affinity and selectivity. researchgate.net Visualizing these interactions, often done using software like PyMOL or Discovery Studio, provides a clear 2D or 3D representation of the binding mode. youtube.comyoutube.com

| Target Protein Family | Key Interacting Residues (Examples) | Type of Interaction | Reference |

| Protein Kinases (e.g., ERK, MEK) | Asp, Ser, Tyr | Hydrogen Bonding | researchgate.net |

| Various Receptors | Amino acids within the binding pocket | Hydrophobic, van der Waals | youtube.com |

Virtual Screening Methodologies for Biological Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.gov By docking this compound and its virtual derivatives against a panel of known biological targets, potential new therapeutic applications can be identified. mdpi.com This approach has been successfully used to identify novel inhibitors for various targets, including those involved in cancer and inflammatory diseases. mdpi.commdpi.com The process often involves filtering large compound databases based on pharmacophore models and then performing more rigorous docking calculations on the most promising candidates. nih.govnih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are critical in determining the structure and function of biological macromolecules and their complexes with ligands. nih.gov NCI analysis is a computational method used to visualize and understand these weak interactions. wikipedia.org

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies of Weak Interactions

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is used to identify and visualize non-covalent interactions. researchgate.net Plots of the RDG versus the electron density can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.netresearchgate.net

The Electron Localization Function (ELF) is another tool used to understand chemical bonding. aps.orgarxiv.org It provides a measure of the probability of finding an electron pair in a given region of space. aps.orgarxiv.org In the context of this compound, ELF analysis can help to characterize the electronic structure and reactivity of the molecule, providing insights into how it will interact with its biological targets. medjchem.com Together, RDG and ELF studies offer a detailed picture of the weak interactions that govern ligand binding. medjchem.com

| Interaction Type | RDG Signature | ELF Characteristics |

| Hydrogen Bonds | Spikes at low density, negative sign of the second Hessian eigenvalue | High ELF value between donor and acceptor |

| Van der Waals Interactions | Spikes at very low density, near-zero second Hessian eigenvalue | Lower ELF value compared to covalent bonds |

| Steric Repulsion | Spikes at low density, positive sign of the second Hessian eigenvalue | Low ELF value in the region of clash |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmdpi.com These models are a cornerstone of ligand-based drug design, which is employed when the three-dimensional structure of the target is unknown. nih.gov

QSAR studies on series of compounds related to this compound can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that influence their activity. nih.gov By developing a statistically robust QSAR model, the activity of new, unsynthesized derivatives can be predicted, thus prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency and most favorable pharmacokinetic properties. nih.gov The ultimate goal is to establish a clear set of design principles that can be used to systematically optimize the structure of this compound to achieve the desired biological effect. nih.gov

| QSAR Model Component | Description |

| Descriptors | Numerical values that characterize the chemical properties of a molecule (e.g., molecular weight, logP, electronic parameters). |

| Statistical Method | Mathematical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) used to correlate descriptors with biological activity. |

| Validation | The process of assessing the predictive power of the QSAR model using internal (cross-validation) and external test sets of compounds. |

Exploration of Biological Activities and Molecular Mechanisms Research Focus

Investigation of Bioactive Potential of the N-(4-chlorophenyl)-2-pyridinamine Scaffold

The inherent chemical properties of the this compound scaffold make it a prime candidate for biological screening. Studies have revealed its potential across several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This has spurred further research into synthesizing and evaluating a wide array of analogues to establish clear structure-activity relationships.

The pyridinamine scaffold is a recurring motif in compounds developed for their antimicrobial properties. Research has shown that derivatives of this structure exhibit activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

A study involving new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives demonstrated variable and modest activity against several bacterial and fungal strains. researchgate.net The in-vitro antimicrobial effects were evaluated using the agar-well diffusion method against three Gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, Bacillus licheniformis), three Gram-negative bacteria (Escherichia coli, Acetobacter sp., Pseudomonas aeruginosa), and three fungi (Penicillium expansum, Aspergillus flavus, Pichia anomola). researchgate.net Notably, compounds designated as 3b, 3c, 3d, 3f, and 3g, which include N-(4-chlorobenzylidene)-4-chloropyridin-2-amine (3b), showed significant biological activity against the tested microorganisms. researchgate.net

Table 1: Antimicrobial Activity of Selected 2-amino-4-chloropyridine Derivatives

| Compound | Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| 3b (N-(4-chlorobenzylidene)-4-chloropyridin-2-amine) | Staphylococcus aureus | 18 |

| Bacillus cereus | 16 | |

| Escherichia coli | 15 | |

| Aspergillus flavus | 14 | |

| 3c | Staphylococcus aureus | 17 |

| Bacillus cereus | 15 | |

| Escherichia coli | 14 | |

| Aspergillus flavus | 13 | |

| 3d | Staphylococcus aureus | 19 |

| Bacillus cereus | 17 | |

| Escherichia coli | 16 | |

| Aspergillus flavus | 15 |

Data sourced from a study on new 2-amino-4-chloropyridine derivatives. researchgate.net

Further research into related heterocyclic compounds has underscored the importance of the pyridine (B92270) ring and its substituents. For instance, studies on nicotinic acid benzylidene hydrazide derivatives found that compounds with nitro and dimethoxy substituents were highly active against strains like S. aureus, E. coli, and C. albicans. nih.gov Similarly, isonicotinic acid hydrazide derivatives featuring Br, OCH3, and Cl groups exhibited potent antimicrobial effects. nih.gov The synthesis of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide also yielded a compound with a high degree of inhibition against various bacteria, including Klebsiella pneumonia, Staphylococcus aureus, and Escherichia coli. ijpbs.com

Investigations into pyridinium (B92312) salts revealed that their antibacterial activity, particularly against Gram-positive bacteria, is influenced by the length of the alkyl side chain attached to the pyridinium nitrogen. mdpi.com Compounds with a longer side chain demonstrated increased antimicrobial activity, suggesting that surface activity on cell membranes may be a key mechanism. mdpi.com

The pyridinamine scaffold and its bioisosteres are prominent in the design of novel anticancer agents. These compounds have been shown to exert cytotoxic and antiproliferative effects against a variety of human tumor cell lines.

In one study, a series of quinazoline-based pyrimidodiazepines and their precursor chalcones were evaluated by the U.S. National Cancer Institute (NCI) against 60 human tumor cell lines. rsc.org One of the precursor compounds, a quinazoline-chalcone (14g), demonstrated significant antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org Furthermore, a resulting pyrimidodiazepine (16c) showed high cytotoxic activity, reported to be 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten of the cancer cell lines. rsc.org

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line Panel | Activity | Notable Cell Lines | GI50 (μM) |

|---|---|---|---|---|

| 14g (Quinazoline-chalcone) | Leukemia | Antiproliferative | K-562, RPMI-8226 | 0.622 - 1.81 |

| Colon Cancer | Antiproliferative | HCT-116 | 0.622 - 1.81 | |

| Melanoma | Antiproliferative | LOX IMVI | 0.622 - 1.81 | |

| Breast Cancer | Antiproliferative | MCF7 | 0.622 - 1.81 | |

| 16c (Pyrimidodiazepine) | Various | Cytotoxic | - | - |

Data derived from NCI screening of quinazoline-based compounds. rsc.org

Other research has focused on pyridine-containing compounds targeting specific molecular pathways involved in cancer progression. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives were designed as potential antitumor candidates targeting both EGFR and VEGFR-2 receptors. nih.gov In this series, pyridine analogues containing an amino group in the alpha position to a cyano group exhibited very strong activity against the tested cancer cell lines. nih.gov

The anti-inflammatory potential of structures related to this compound has also been explored. While direct studies on the parent compound are limited, research on analogous structures provides insight into this therapeutic area.

For example, a synthesized thiophene (B33073) derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, was evaluated for its anti-inflammatory activity in rats. njppp.com This compound demonstrated inhibition of inflammation in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) models, with effects comparable to the standard drug indomethacin. njppp.com

Another study synthesized 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) and investigated its anti-inflammatory properties in microglial cells. nih.gov This compound significantly attenuated the production of nitric oxide (NO) and proinflammatory cytokines in activated microglial cells, suggesting its potential as a neuroprotective agent in conditions involving neuroinflammation. nih.gov

Elucidation of Molecular Targets and Pathway Modulation by Pyridinamine Analogues

To understand the biological activities of pyridinamine analogues, researchers have focused on identifying their molecular targets and how they modulate cellular pathways. These investigations often involve enzyme inhibition assays and receptor binding studies, which are crucial for mechanism-of-action elucidation and rational drug design.

Enzyme inhibition is a common mechanism through which pyridinamine-based compounds exert their therapeutic effects. Kinases, in particular, are frequent targets due to their central role in cell signaling and proliferation.

A series of pyrimidin-2-amine derivatives were designed and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, making it an attractive target for anticancer therapy. nih.gov One compound, 4-((4-chlorophenyl)thio)-N-(4-morpholinophenyl)pyrimidin-2-amine (3h), was part of a series that led to the discovery of a highly potent PLK4 inhibitor with an IC50 value of 0.0067 μM. nih.gov Molecular docking studies suggested that the aminopyrimidine core of these inhibitors forms key hydrogen bond interactions with the hinge region of the enzyme. nih.gov

In the realm of anti-infective research, inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have been developed to target Calcium-Dependent Protein Kinase 1 (CDPK1) in Cryptosporidium parvum. nih.gov These compounds potently inhibit the CpCDPK1 enzyme and block the proliferation of the parasite, demonstrating that this scaffold is a viable alternative to previously developed inhibitors. nih.gov

Beyond enzyme inhibition, pyridinamine analogues and related structures can interact with and modulate the function of various cellular receptors.

Studies on quinazoline-based anticancer agents have explored their interaction with DNA and key signaling receptors. rsc.org The highly active quinazoline-chalcone (14g) and pyrimidodiazepine (16c) were found to interact with calf thymus DNA through intercalation and groove binding, respectively. Molecular docking studies also indicated strong binding affinities for the EGFR and VEGFR-2 receptors, suggesting a multi-targeted mechanism of action. rsc.org

In the context of the central nervous system, research into positive allosteric modulators (PAMs) of the serotonin (B10506) 5-HT2C receptor has utilized related scaffolds. nih.gov Although based on a 4-phenylpiperidine-2-carboxamide core, this work highlights how aryl-substituted heterocyclic structures can be optimized to modulate receptor activity and improve drug-like properties for treating conditions like obesity and substance use disorders. nih.gov

Cellular Mechanism of Action Studies

While specific cellular mechanism of action studies for this compound are not extensively documented in publicly available research, the mechanisms of its closely related derivatives offer significant insights. These derivatives often function as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that are crucial in cell signaling pathways controlling cell growth, proliferation, and differentiation.

For instance, derivatives of the broader 2-aminopyridine (B139424) class, to which this compound belongs, have been developed as potent inhibitors of several kinases. These include Ros1 and Alk, which are key drivers in certain types of cancer. nih.gov Other derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are fundamental regulators of the cell cycle. chemicalbook.com The inhibition of these kinases by 2-aminopyridine derivatives can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Furthermore, some N-phenyl-2-pyrimidinamine derivatives, which share structural similarities with the subject compound, have been identified as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Mnk inhibition can disrupt protein synthesis pathways that are critical for tumor growth and survival. nih.gov The general mechanism involves the compound binding to the ATP-binding pocket of the target kinase, preventing the transfer of a phosphate (B84403) group to its substrate, thereby blocking the downstream signaling cascade.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies have been crucial in optimizing their potency and selectivity as therapeutic agents.

Systematic Structural Modifications and Their Influence on the Biological Profile

Systematic modifications of the this compound scaffold have led to the discovery of compounds with enhanced biological activities. The core structure consists of a pyridine ring linked to a 4-chlorophenyl group via an amino bridge. Modifications at various positions on both the pyridine and the phenyl rings have been explored.

Research on related 2-aminopyridine derivatives has demonstrated that the nature and position of substituents significantly impact their inhibitory profiles. For example, in the development of dual CDK6 and CDK9 inhibitors, intensive structural modifications of a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold led to the identification of a highly potent and selective compound. chemicalbook.com

The following table summarizes key structural modifications and their observed impact on the biological activity of related 2-aminopyridine and N-phenyl-2-pyridinamine derivatives.

| Scaffold/Derivative Class | Structural Modification | Influence on Biological Profile | Primary Target(s) | Reference |

| 2-Aminopyridine Derivatives | Introduction of a spiro moiety | Enhanced activity against drug-resistant mutants | Ros1/Alk | nih.gov |

| 2-Aminopyridine Derivatives | Modifications on the core structure | Development of potent inhibitors | USP7 | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Intensive structural modifications | Identification of a potent and selective dual inhibitor | CDK6/CDK9 | chemicalbook.com |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives | Various substitutions | Discovery of potent and selective inhibitors | Mnk2 | nih.gov |

These studies highlight that even minor changes to the chemical structure can lead to significant differences in biological activity, underscoring the importance of systematic SAR exploration.

Rational Design Principles for Enhanced Bioactivity

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. For this compound and its analogs, several key principles guide the design of more potent and selective molecules.

One fundamental principle is the optimization of interactions with the target protein. This often involves designing molecules that can form specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the active site of the target enzyme. For kinase inhibitors, a common strategy is to design compounds that mimic the binding of ATP, the natural substrate of kinases.

Computational modeling and molecular docking studies are invaluable tools in this process. They allow researchers to predict how a designed molecule will bind to its target and to prioritize the synthesis of compounds with the most promising predicted binding affinities. For example, the rational design of 2-aminopyridine derivatives as Ros1 and Alk inhibitors was guided by molecular simulation to combat drug resistance. nih.gov

Another key principle is the consideration of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound may be highly potent in vitro, but if it has poor oral bioavailability or is rapidly metabolized, it will not be an effective drug. Therefore, modifications are often made to the lead compound to improve its ADME profile. This can involve altering its lipophilicity, introducing metabolic "soft spots" or "hard spots," and optimizing its size and shape.

Applications in Chemical Biology Research for Probing Biological Systems

While specific applications of this compound as a chemical probe are not widely reported, the broader class of 2-aminopyridine derivatives serves as a valuable tool in chemical biology for interrogating biological systems. Chemical probes are small molecules used to study the function of proteins and biological pathways in a cellular or in vivo context.

The development of potent and selective inhibitors based on the 2-aminopyridine scaffold allows researchers to dissect the roles of specific enzymes in complex biological processes. For example, selective inhibitors of Ros1, Alk, CDKs, or Mnks can be used to study the consequences of inhibiting these kinases in various cellular models. nih.govchemicalbook.comnih.gov This can help to validate these enzymes as drug targets and to uncover new biological functions.

Furthermore, these compounds can be modified to create more sophisticated chemical biology tools. For instance, they can be tagged with fluorescent dyes or affinity labels to visualize the subcellular localization of their target proteins or to isolate and identify their binding partners.

Future Research Directions and Interdisciplinary Prospects

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl-2-aminopyridines, including N-(4-chlorophenyl)-2-pyridinamine, has traditionally relied on methods that can be resource-intensive. Future research is increasingly focused on developing more sustainable and efficient synthetic strategies.

A primary area for advancement lies in the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.org This reaction is a cornerstone for forming carbon-nitrogen bonds and has been instrumental in synthesizing a wide array of aryl amines. wikipedia.org The development of new generations of catalyst systems, featuring sophisticated ligands, has expanded the scope and efficiency of this transformation. wikipedia.org Future work will likely focus on creating even more active and robust catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents.

Table 1: Representative Buchwald-Hartwig Amination for N-Aryl-2-Aminopyridine Synthesis

| Reactants | Catalyst System | Base | Solvent | Conditions | Yield |

| 2-Bromopyridine, 4-Chloroaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux, N₂ atmosphere | 27-82% |

| 2-Chloropyridine, 4-Chloroaniline | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | Toluene | Reflux, N₂ atmosphere | Moderate to Good |

This table presents representative conditions for the synthesis of N-aryl-2-aminopyridines based on reported methodologies. nih.gov The yields can vary depending on the specific substrates and precise reaction conditions.

Beyond traditional palladium catalysis, photocatalytic methods are emerging as a powerful and sustainable alternative. nih.gov Visible-light-induced catalytic dehydrogenation of allylic amines offers a novel route to N-aryl amines under mild conditions. nih.gov This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. Future research could explore the adaptation of such photocatalytic methods for the direct synthesis of this compound from readily available precursors.

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Studies

Understanding the intricate mechanisms of chemical reactions is paramount for their optimization and control. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound offers a window into the dynamic processes occurring in the reaction vessel.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products throughout a reaction. This allows for a detailed kinetic analysis and the elucidation of reaction pathways. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the transformation of key species, offering insights into the structural changes occurring during the synthesis.

For complex catalytic cycles like the Buchwald-Hartwig amination, electrospray ionization mass spectrometry (ESI-MS) has proven to be a powerful tool for detecting and characterizing transient catalytic intermediates. The ability to monitor these fleeting species in real-time provides a deeper understanding of the catalytic cycle and can aid in the rational design of more efficient catalysts.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound and its analogues, these computational tools hold immense promise.

ML models can be trained on large datasets of chemical structures and their corresponding properties to predict a wide range of parameters, from basic physicochemical properties to complex biological activities and photophysical characteristics. nih.gov For instance, ML algorithms can be developed to predict the emission wavelengths and quantum yields of fluorescent molecules, which is highly relevant for the applications of this compound in materials science. nih.gov

Furthermore, generative AI models can be employed to design novel analogues of this compound with optimized properties. By learning the structure-property relationships from existing data, these models can propose new molecular structures that are predicted to have enhanced biological activity or improved photophysical performance. This in-silico design process can significantly accelerate the discovery and development of new functional molecules.

Discovery of Undiscovered Biological Activities and Underlying Mechanisms

While some biological activities of N-aryl-2-aminopyridine derivatives have been explored, the full therapeutic potential of this compound remains largely untapped. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can play a crucial role in predicting potential biological targets and activities. uci.edu

QSAR models correlate the structural features of a series of compounds with their biological activities, allowing for the prediction of the activity of new, untested molecules. uci.edu By developing QSAR models for various biological endpoints, researchers can screen virtual libraries of this compound analogues to identify promising candidates for further experimental investigation. uci.edu These in-silico screening approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Moreover, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. These computational insights can guide the design of more potent and selective inhibitors or modulators of these targets. The synthesis and biological evaluation of novel pyrimidine-2-amine derivatives have demonstrated the potential of this scaffold to yield potent inhibitors of kinases such as PLK4, highlighting a potential avenue for future research into the anticancer properties of this compound analogues. nih.gov

Exploration of this compound and its Analogues in Materials Science and Photophysics

The unique electronic and photophysical properties of N-aryl-2-aminopyridine derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The use of similar compounds in Organic Light-Emitting Diodes (OLEDs) suggests that this compound and its analogues could serve as components in such devices.

Future research in this area will focus on the synthesis and characterization of a broader range of analogues with tailored photophysical properties. By systematically modifying the substituents on both the phenyl and pyridine (B92270) rings, it is possible to fine-tune the absorption and emission characteristics of these molecules.

Table 2: Photophysical Properties of Representative N-Aryl Systems

| Compound/System | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Solvent/Conditions |

| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | Chloroform |

| Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate | 270 | 480 | 0.67 | Chloroform |

| 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) | ~365 | Varies with solvent | 0.07 (in EtOH) | Various solvents |

| 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2) | ~365 | Varies with solvent | 0.31 (in EtOH) | Various solvents |

This table presents photophysical data for related N-aryl systems to illustrate the range of properties that can be achieved through structural modification. nih.govfrontiersin.org The specific properties of this compound would require experimental determination.

The study of fluorescence quenching mechanisms in these systems is also a critical area of research. Understanding how the molecular structure and environment influence the competition between radiative (fluorescence) and non-radiative decay pathways is essential for designing highly efficient emitters. Time-resolved fluorescence spectroscopy and computational modeling can provide valuable insights into these processes. The exploration of these compounds as fluorescent probes and sensors is another promising direction, leveraging their potential for environmentally sensitive emission. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-pyridinamine?

The synthesis involves reacting 2-chloro-4-methylpyridine with 4-chloroaniline under controlled heating. Key steps include:

- Heating the mixture for 2 hours to facilitate nucleophilic aromatic substitution.

- Purification via extraction with diethyl ether and recrystallization from ethanol to yield colorless crystalline blocks .

- Reaction monitoring using TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy identifies aromatic protons and amine groups, with characteristic shifts for the pyridine and chlorophenyl moieties.

- X-ray crystallography resolves non-planar molecular geometry, such as the 48.03° dihedral angle between pyridine and benzene rings, and confirms hydrogen bonding motifs (e.g., N–H⋯N interactions) .

- IR spectroscopy detects functional groups like C–Cl (750–550 cm⁻¹) and NH stretches (~3400 cm⁻¹) .

Q. How is purity assessed during synthesis?

- High-Performance Liquid Chromatography (HPLC) quantifies impurities and verifies >95% purity.

- Melting point analysis confirms consistency with literature values (e.g., 218.68 g/mol molecular weight) .

Advanced Research Questions

Q. How can structural non-planarity influence biological activity?

The molecule’s twisted conformation (48.03° dihedral angle) may reduce intercalation with DNA but enhance binding to hydrophobic enzyme pockets. Computational modeling (e.g., DFT calculations) and comparative assays with planar analogs can validate this hypothesis .

Q. What methodologies resolve contradictions in reported antimicrobial activity data?

- Dose-response analysis : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Strain-specific assays : Compare activity against Gram-positive vs. Gram-negative bacteria to isolate target selectivity .

- Synergistic studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation effects .

Q. How do solvent and catalyst choices impact reaction yields?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions, improving yields by 15–20% compared to toluene .

- Catalyst optimization : Palladium catalysts enhance coupling efficiency in derivative synthesis (e.g., for thieno[2,3-b]pyridin-4-amine analogs) .

Q. What strategies validate target engagement in enzyme inhibition studies?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to enzymes like dihydrofolate reductase.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Data Analysis and Experimental Design

Q. How to interpret discrepancies in thermal stability profiles?

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures across batches. Variations >5°C suggest impurities or polymorphic forms.

- DSC (Differential Scanning Calorimetry) : Identify melting point anomalies caused by solvate formation .

Q. What computational tools predict interaction with biological targets?